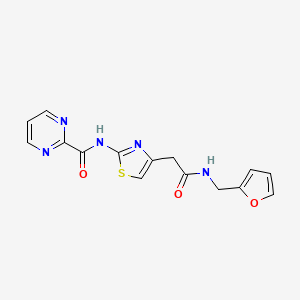

N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide

Description

N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a heterocyclic compound featuring a thiazole core linked to a pyrimidine carboxamide group via an ethyl bridge. The furan-2-ylmethyl substituent on the acetamide moiety distinguishes it from structurally related analogs.

Properties

IUPAC Name |

N-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O3S/c21-12(18-8-11-3-1-6-23-11)7-10-9-24-15(19-10)20-14(22)13-16-4-2-5-17-13/h1-6,9H,7-8H2,(H,18,21)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQWBGFHLALTGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been reported to target various proteins and enzymes, influencing a wide range of biological activities.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that similar compounds have been reported to interact with their targets, leading to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures have been reported to influence various biochemical pathways, leading to downstream effects.

Biological Activity

N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrimidine ring, a thiazole moiety, and a furan derivative. Its molecular formula is with a molecular weight of approximately 421.5 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C18H21N3O3S |

| Molecular Weight | 421.5 g/mol |

| CAS Number | 857040-20-1 |

Research has indicated that compounds similar to N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9. These kinases play crucial roles in cell cycle regulation and transcriptional control, making them attractive targets for cancer therapy.

In vitro studies have demonstrated that this compound can induce G2/M cell cycle arrest and promote apoptosis in various cancer cell lines. For instance, a related compound showed an IC50 value of 0.004 μM against CDK2 and 0.009 μM against CDK9, indicating high potency as a dual inhibitor .

Biological Activity

The biological activity of N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide has been explored through various assays:

- Antitumor Activity : Studies on HCT116 xenograft models revealed that the compound effectively inhibited tumor growth without significant toxicity, showcasing its potential as an anticancer agent .

- Antimicrobial Properties : The compound has also been evaluated for antibacterial and antifungal activities. Related compounds demonstrated moderate to good antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM .

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

- Study on CDK Inhibition : A study reported that the administration of a structurally similar compound led to significant tumor reduction in animal models, supporting its therapeutic potential against various cancers .

- Antimicrobial Efficacy : Another study assessed the antimicrobial activity of derivatives related to this compound, finding promising results against strains such as E. coli and S. aureus, with MIC values indicating effective inhibition .

Comparison with Similar Compounds

N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide (CAS 1286724-47-7)

- Structural Difference : Replaces the furan-2-ylmethyl group with a 2,6-difluorobenzyl moiety.

- Molecular Formula : C₁₇H₁₃F₂N₅O₂S vs. C₁₆H₁₄N₅O₂S (target compound).

- Molecular Weight : 389.4 vs. 368.4 (estimated for the target).

- Smiles notation highlights the fluorinated benzyl group .

N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide (CAS 921793-09-1)

- Structural Difference : Substitutes pyrimidine-2-carboxamide with 3,4-dimethoxybenzamide.

- Functional Impact : The methoxy groups on the benzamide may alter solubility and metabolic stability compared to the pyrimidine ring’s planar, hydrogen-bonding capacity .

Thiazole-Acetamide Derivatives with Varied Pharmacophores

Coumarin-Linked Thiazole Derivatives (e.g., Compound 13 in )

Urea-Linked Thiazole-Piperazine Derivatives (e.g., Compound 1f in )

- Structure : Replaces carboxamide with urea and incorporates a piperazine ring.

- Synthesis Yield : 70.7% vs. typical yields of 60–80% for thiazole-acetamides.

- Thermal Stability : Higher melting point (198–200°C) compared to carboxamides, likely due to urea’s rigid hydrogen-bonding network .

Morpholine and Thioxoacetamide Derivatives

N-[5-(4-Chlorobenzyl)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide (6a in )

- Structural Difference : Thioxoacetamide and morpholine substituents replace the pyrimidine-carboxamide.

- Synthesis : Achieved 84% yield via acylation and sulfur incorporation.

- Applications : Thioxo groups are often exploited for metal chelation or redox activity .

Comparative Data Table

Q & A

Basic Research Questions

Q. What synthetic routes are reported for the preparation of N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide?

- Methodological Answer : The compound is synthesized via a multi-step approach involving:

- Acylation : Reaction of 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with a suitable acylating agent (e.g., p-fluorobenzoyl chloride) to form the intermediate.

- Amination : Subsequent substitution with furan-2-ylmethylamine to introduce the furan moiety .

- Purification : Chromatography or recrystallization in solvents like ethanol/DMF mixtures to isolate the final product .

- Key Considerations : Optimize reaction time and temperature to minimize side products (e.g., over-alkylation).

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Use a combination of:

- Single-crystal X-ray diffraction to confirm the 3D molecular arrangement and bond angles .

- NMR spectroscopy (¹H and ¹³C) to verify proton environments and carbon connectivity, focusing on peaks for the thiazole (δ 7.5–8.5 ppm) and pyrimidine (δ 8.0–8.8 ppm) rings .

- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, NH bend at ~1550 cm⁻¹) .

Q. What preliminary pharmacological screening methods are applicable for this compound?

- Methodological Answer : Initial bioactivity assessment includes:

- In vitro assays : Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution to determine MIC values .

- Enzyme inhibition studies : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays .

- Cytotoxicity profiling : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Methodological Answer :

- Reaction path search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for key steps like acylation or cyclization .

- Machine learning : Train models on existing reaction data to predict optimal solvents, catalysts, or temperatures for yield improvement .

- Data feedback loops : Integrate experimental results (e.g., failed conditions) into computational workflows to refine predictions .

Q. How to resolve discrepancies in pharmacological data between in vitro and in vivo studies?

- Methodological Answer :

- Dose-response reevaluation : Perform in vivo pharmacokinetic studies (e.g., plasma half-life, bioavailability) to ensure adequate compound exposure .

- Metabolite profiling : Use LC-MS to identify active/inactive metabolites that may explain reduced efficacy in vivo .

- Target engagement assays : Apply techniques like thermal shift assays or SPR to confirm binding to the intended target in complex biological matrices .

Q. What strategies are effective for improving the solubility and bioavailability of this compound?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to the pyrimidine or thiazole moieties .

- Co-crystallization : Explore co-crystals with carboxylic acids (e.g., succinic acid) to enhance dissolution rates .

- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to improve systemic circulation .

Q. How to analyze structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Analog synthesis : Systematically modify substituents (e.g., furan ring → substituted thiophene, pyrimidine → triazine) and assess activity trends .

- 3D-QSAR modeling : Use comparative molecular field analysis (CoMFA) to correlate steric/electronic properties with bioactivity .

- Crystallographic docking : Map binding poses in target proteins (e.g., kinases) to identify critical interactions (e.g., hydrogen bonds with pyrimidine-N) .

Data Contradiction Analysis

Q. How to address conflicting data in reported synthetic yields?

- Methodological Answer :

- Reproduce conditions : Verify stoichiometry, solvent purity, and inert atmosphere (e.g., N₂ vs. Ar) across labs .

- Intermediate characterization : Isolate and analyze intermediates (e.g., via HPLC) to identify side reactions (e.g., hydrolysis of the amide bond) .

- Scale-dependent effects : Test reactions at microgram vs. gram scales to assess exothermicity or mixing efficiency .

Experimental Design Tables

| Parameter | Basic Research | Advanced Research |

|---|---|---|

| Synthesis | Acylation/amination | DFT-guided reaction optimization |

| Characterization | NMR/IR | X-ray crystallography |

| Bioactivity Testing | MIC assays | Target engagement profiling |

| Data Analysis | Descriptive statistics | Machine learning-driven SAR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.